N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Overview
Description
“N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C14H10N2O3S . It is a complex molecule that contains several functional groups, including a thiazole ring and a chromen ring .
Molecular Structure Analysis
The molecular structure of “N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide” is complex, featuring a thiazole ring attached to a chromen ring . The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The chromen ring is a fused ring system consisting of a benzene ring and a pyran ring .Scientific Research Applications
Antibacterial and Antifungal Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide has been investigated for its antibacterial and antifungal properties. Researchers have explored its potential as an agent against gram-positive bacteria (such as Bacillus subtilis and Staphylococcus aureus) and gram-negative bacteria (including Escherichia coli and Salmonella typhimurium) . Understanding its mode of action and efficacy against specific pathogens is crucial for developing novel antimicrobial agents.
Atypical Antipsychotic Activity
Derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide have been synthesized and evaluated for their D2 and 5HT2 antagonistic activity. These properties are associated with atypical antipsychotic effects. Investigating the compound’s interaction with neurotransmitter receptors sheds light on its potential therapeutic role in mental health disorders .
Antioxidant Properties
The antioxidant activity of N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide has been studied using various radical scavenging methods. Understanding its ability to counter oxidative stress is essential for potential applications in health and disease prevention .
Anti-Inflammatory Potential
Although not explicitly reported for this compound, many related coumarin derivatives exhibit anti-inflammatory properties. Investigating N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide’s impact on inflammatory pathways could reveal novel therapeutic avenues .
Cancer Chemoprevention
Coumarin derivatives have been investigated for their potential as cancer chemopreventive agents. N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide’s structure suggests it might interfere with cancer cell growth or metastasis. In vitro and in vivo studies could provide valuable insights .
Karagiosov, S. K., Ivanov, I. C., & Iliev, B. I. (1999). N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide. Molecules, 4(12), M126. DOI: 10.3390/M126 Synthesis and Pharmacological Screening of Novel (2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo [d]thiazol-2-yl)acetamide derivatives. Asian Journal of Chemistry, 26(1), 1-4. Link Patel, N. B., Patel, M. P., & Patel, R. B. (2013). Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones and their antibacterial activity. Medicinal Chemistry Research, 22(4), 1911-1918. [DOI: 10.1007/s00044-013-0489-4](https://link.springer.com/article/10.1007/s000
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarin derivatives, have been reported to interact with a variety of targets, including dopamine d2 receptors and serotonin 5-ht2 receptors .
Mode of Action
It’s worth noting that coumarin derivatives, which share structural similarities with this compound, have been reported to exhibit antioxidant, antimicrobial, and cytotoxic activities . These activities suggest that the compound may interact with its targets to modulate redox reactions, inhibit microbial growth, or induce cell death.
Biochemical Pathways
Given the reported antioxidant activity of similar compounds , it’s plausible that this compound may influence pathways related to oxidative stress and cellular redox balance.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity against various cell lines , suggesting that this compound may also have potential anticancer properties.
properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8(17)15-14-16-11(7-20-14)10-6-9-4-2-3-5-12(9)19-13(10)18/h2-7H,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPVEOWNXAQKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353665 | |
Record name | ST50171152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87503-73-9 | |
Record name | ST50171152 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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